molecular formula C21H14FN3O4 B2872107 13-fluoro-5-(4-oxochromene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034507-49-6

13-fluoro-5-(4-oxochromene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2872107
CAS No.: 2034507-49-6
M. Wt: 391.358
InChI Key: AYVRPCIWSWPBSQ-UHFFFAOYSA-N
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Description

8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that combines a chromene moiety with a dipyridopyrimidine core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps, starting with the preparation of the chromene and dipyridopyrimidine intermediates. One common method involves the use of titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes . This reaction is typically carried out under specific conditions using Ti/Zn as the mediating agents, leading to the formation of bis-chromones . The final step involves the coupling of the chromene intermediate with the dipyridopyrimidine core under controlled conditions to yield the target compound.

Chemical Reactions Analysis

8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one include:

These compounds share structural similarities with the target compound but differ in their specific functional groups and overall structure. The unique combination of the chromene and dipyridopyrimidine moieties in 8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

13-fluoro-5-(4-oxochromene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O4/c22-12-5-6-19-23-15-7-8-24(11-14(15)20(27)25(19)10-12)21(28)18-9-16(26)13-3-1-2-4-17(13)29-18/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVRPCIWSWPBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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